molecular formula C7H8N2O2 B13574811 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid

5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid

Cat. No.: B13574811
M. Wt: 152.15 g/mol
InChI Key: OXALEBALWIIXFX-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid is a heterocyclic compound that contains both pyrrole and imidazole rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amino carbonyl compound with a suitable electrophile, followed by cyclization to form the fused ring system . The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to drive the cyclization process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of reactor type depends on the desired production scale and the specific reaction conditions. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5H,6H,7H-pyrrolo[1,2

Biological Activity

5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the fields of analgesia and anti-inflammation. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by a fused pyrrole and imidazole ring with a carboxylic acid functional group. This structural configuration is pivotal for its biological interactions and pharmacological properties. The molecular formula is C7_{7}H8_{8}N2_{2}O2_{2}, which influences its reactivity and binding affinity to various biological targets .

Analgesic and Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant analgesic properties. In animal models, it has been shown to effectively inhibit pain responses with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

  • Case Study : A study involving acetic acid-induced writhing and carrageenin-induced paw edema models revealed that derivatives of this compound demonstrated substantial analgesic effects with reduced toxicity .

Anticancer Potential

The compound also shows promise as an anticancer agent. Its derivatives have been evaluated against various cancer cell lines, revealing significant cytotoxic activity.

  • Table 1: Cytotoxic Activity of Derivatives
Compound NameCell Line TestedIC50 (µM)Notes
3-Aroyloxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acidMCF-712.50Enhanced activity compared to standard drugs
6-Methyl-5H-pyrrolo[1,2-c]imidazole-3-carboxylic acidNCI-H46026.00Altered solubility improves bioavailability
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acidSF-2683.79High potency observed

These findings suggest that the structural modifications of the pyrrolo-imidazole framework can lead to enhanced biological activities against cancer cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within the body:

  • Binding Affinity : Interaction studies indicate that the compound binds effectively to receptors involved in pain modulation and inflammation pathways.
  • Inhibition of Enzymatic Activity : Some derivatives have shown inhibition of key enzymes associated with cancer cell proliferation .

Safety Profile

The safety profile of this compound is noteworthy. It has been reported to exhibit low toxicity levels in acute toxicity tests, making it a candidate for further development in medicinal chemistry .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c10-7(11)6-5-2-1-3-9(5)4-8-6/h4H,1-3H2,(H,10,11)

InChI Key

OXALEBALWIIXFX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=CN2C1)C(=O)O

Origin of Product

United States

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